![molecular formula C11H13N3S2 B2615014 4-Amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol CAS No. 374923-00-9](/img/structure/B2615014.png)

4-Amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

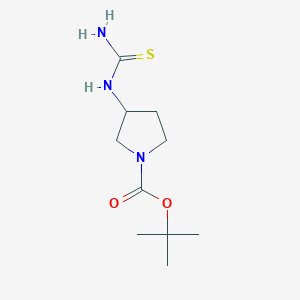

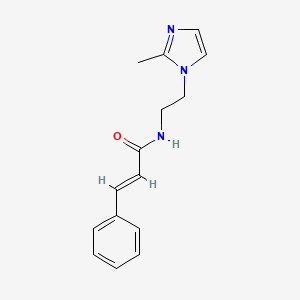

The compound “4-Amino-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2-thiol” is a derivative of pyrimidine, a class of heterocyclic compounds. Pyrimidines and their derivatives exhibit significant biological activity and are versatile objects for chemical modification . This compound is a product for proteomics research .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs, like the compound , is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is also used in the synthesis of condensed pyrimidines .Molecular Structure Analysis

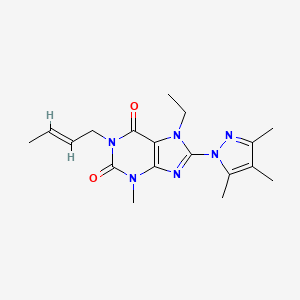

The molecular structure of “4-Amino-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2-thiol” is represented by the molecular formula C11H13N3S2 .Aplicaciones Científicas De Investigación

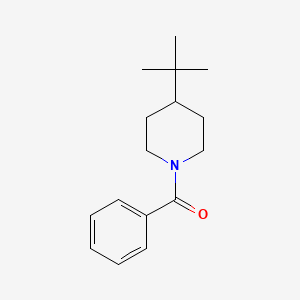

Antimicrobial Activity

Research has shown that novel tricyclic thienopyrimidines and triazolothienopyrimidines synthesized from precursors related to 4-Amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol exhibit promising antibacterial and antifungal activities. These compounds, characterized by their structural variations, have been tested against a range of microbial species, highlighting their potential as antimicrobial agents (Shetty, Lamani, & Khazi, 2009).

Antihypertensive Activity

Compounds derived from the synthesis involving this compound structures have been evaluated for their antihypertensive activity. This research suggests the potential of these compounds in creating effective treatments with lesser toxicity and side effects for clinical use, indicating a promising avenue for new antihypertensive drugs (Rana, Kaur, & Kumar, 2004).

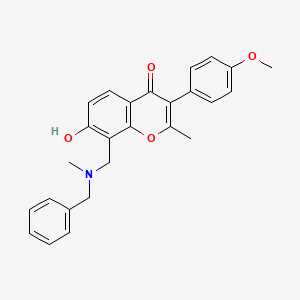

Solid-State Fluorescence

Another study focused on the synthesis of new fluorescent compounds, including those related to this compound. These compounds have been examined for their solid-state fluorescence properties, offering insights into the development of new materials for optical applications and molecular electronics (Yokota et al., 2012).

Antifolate Inhibitors for Cancer Therapy

Research into the synthesis of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors highlights their selectivity for high-affinity folate receptors over other cellular entry mechanisms. These compounds have shown potent growth inhibition of tumor cells expressing folate receptors, making them significant for cancer therapy research (Deng et al., 2009).

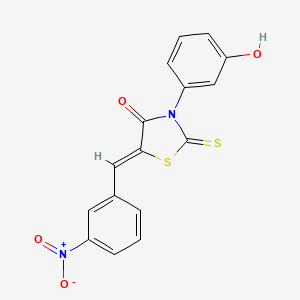

Green Synthesis and Antimicrobial Activity

A study demonstrates an efficient, catalyst-free green synthesis method for methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, showcasing high yields and notable in vitro antimicrobial and antifungal activities. This approach emphasizes the importance of sustainable chemistry practices in developing new antimicrobial agents (Bhat, Shalla, & Dongre, 2015).

Propiedades

IUPAC Name |

4-amino-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S2/c1-5-2-3-6-7(4-5)16-10-8(6)9(12)13-11(15)14-10/h5H,2-4H2,1H3,(H3,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQNAGGEYUXJJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC3=NC(=S)NC(=C23)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2614931.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2614932.png)

![2-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2614934.png)

![5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2614937.png)

![N-(2,5-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2614938.png)